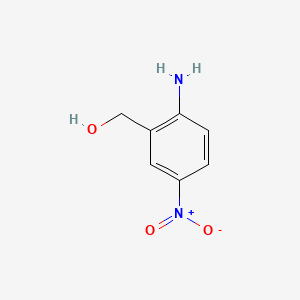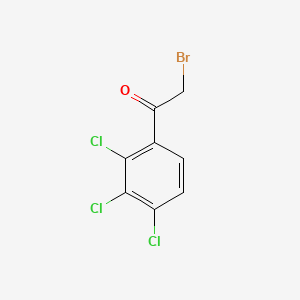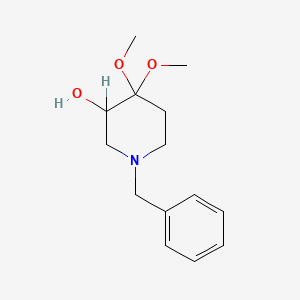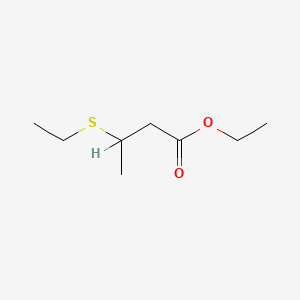
Rhodanine, N-acetamido-, hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rhodanine, N-acetamido-, hydrate is a heterocyclic compound that belongs to the thiazolidinone family. It features a thiazole nucleus with a thioxo group on the second carbon and a carbonyl group on the fourth carbon.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Rhodanine, N-acetamido-, hydrate can be synthesized through various methods. One common approach involves the reaction of p-aminoacetanilide with trithiocarbodiglycolic acid in an aqueous solution under heating conditions. This method yields the target molecule with a moderate yield . Another method involves the reaction of ammonium thiocyanate with chloroacetic acid in water, which proceeds via an intermediate dithiocarbamate .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of green chemistry methods, such as solvent-free reactions and microwave irradiation, has been explored to enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Rhodanine, N-acetamido-, hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The thiazolidinone ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and substituted thiazolidinones .
Aplicaciones Científicas De Investigación
Rhodanine, N-acetamido-, hydrate has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antiviral, and antitubercular activities.
Medicine: Rhodanine derivatives have shown potential as anticancer, antidiabetic, and anti-inflammatory agents.
Industry: It is used in the development of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of Rhodanine, N-acetamido-, hydrate involves its interaction with specific molecular targets. For example, it acts as an inhibitor of carbonic anhydrase enzymes, which play a crucial role in maintaining pH homeostasis. The compound binds to the active site of the enzyme, inhibiting its activity and leading to various biological effects . Molecular docking studies have supported this mechanism by showing the binding interactions between the compound and the enzyme .
Comparación Con Compuestos Similares
Rhodanine, N-acetamido-, hydrate can be compared with other similar compounds, such as:
Thiazolidinediones: These compounds, like pioglitazone and rosiglitazone, are used as antidiabetic agents.
Rhodanine Derivatives: Various rhodanine derivatives exhibit different biological activities, such as antimicrobial and anticancer properties.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the N-acetamido group, which imparts distinct biological activities and chemical reactivity compared to other rhodanine derivatives .
Propiedades
IUPAC Name |
N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetamide;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S2.H2O/c1-3(8)6-7-4(9)2-11-5(7)10;/h2H2,1H3,(H,6,8);1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDONZQFHGVGJCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NN1C(=O)CSC1=S.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40224440 |
Source


|
| Record name | Rhodanine, N-acetamido-, hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40224440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73855-54-6 |
Source


|
| Record name | Rhodanine, N-acetamido-, hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073855546 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rhodanine, N-acetamido-, hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40224440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-amine](/img/structure/B1274175.png)

![3-[4-(dimethylamino)phenyl]propan-1-ol](/img/structure/B1274178.png)




